Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate
Description
Overview of Chemical Class and Structural Motifs within Organic Synthesis
Substituted methyl benzoates are a class of organic compounds derived from benzoic acid. They are characterized by a benzene (B151609) ring attached to a methyl ester group (-COOCH₃), with additional functional groups at various positions on the ring. datapdf.comnih.gov These substituents significantly influence the molecule's electronic properties and reactivity. wikipedia.orglibretexts.org For instance, electron-donating groups can increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. researchgate.net
Phenoxy ethers, also known as diaryl ethers, consist of two aryl groups linked by an oxygen atom. youtube.com This structural motif is present in numerous natural products and synthetic compounds. The synthesis of phenoxy ethers can be challenging, often requiring specific catalytic conditions to form the C-O-C bond between two aromatic rings. organic-chemistry.org The classic method for their preparation is the Ullmann condensation, which typically involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.orgsynarchive.com Modern variations of this reaction, as well as palladium-catalyzed methods, have expanded the scope and efficiency of diaryl ether synthesis. organic-chemistry.org
Academic Significance of Amino-, Chloro-, and Phenoxy-Substituted Aromatic Systems in Advanced Organic Chemistry
The presence of amino (-NH₂), chloro (-Cl), and phenoxy (-O-Ar) substituents on an aromatic system imparts a rich and complex chemical behavior to the molecule, making it a subject of academic interest.
Amino Group: The amino group is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. researchgate.net This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic pi-system, thereby increasing its nucleophilicity. researchgate.net The basicity of the amino group is also a key feature, which can be modulated by the presence of other substituents on the ring. google.com
Chloro Group: Halogen substituents, such as chlorine, have a dual electronic effect. They are deactivating in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, but they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org In the context of nucleophilic aromatic substitution, chloro-substituents can act as leaving groups, particularly when the aromatic ring is activated by strong electron-withdrawing groups. uni.luquizlet.com The presence of multiple chloro-substituents can further enhance this effect. organic-chemistry.org The chlorine atom is also a prevalent feature in many pharmaceutical agents due to its ability to modulate a compound's lipophilicity and metabolic stability. researchgate.net
Phenoxy Group: The phenoxy group, as a substituent, is an electron-donating group through resonance, and it is also ortho-, para-directing in electrophilic aromatic substitution. The diaryl ether linkage is a key structural component in a number of biologically active compounds. nih.gov
Current Landscape and Potential Research Avenues for Novel Phenoxybenzoate Architectures like Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate
While specific research on this compound is not widely available in the public domain, its structure suggests several potential areas of investigation. The combination of an amino-substituted ring, a dichlorinated ring, and the phenoxybenzoate core presents a unique electronic and steric environment.
Synthetic Chemistry: The synthesis of this molecule would likely involve a diaryl ether formation step, such as an Ullmann condensation or a nucleophilic aromatic substitution. A plausible synthetic route could involve the coupling of methyl 2-hydroxybenzoate with a suitably substituted dichlorinated aniline (B41778) or nitrobenzene (B124822) derivative. For instance, a reaction between methyl salicylate (B1505791) and 1,2-dichloro-4-nitrobenzene could form the ether linkage, followed by the reduction of the nitro group to an amine.
Medicinal Chemistry: The structural motifs present in this compound are found in various biologically active molecules. For example, the 3-phenoxybenzoic acid structure is a common metabolite of pyrethroid insecticides and has been studied for its biological effects. nih.govresearchgate.netresearchgate.net The dichlorinated aromatic moiety is a common feature in many antimicrobial and anticancer agents. The unique arrangement of these groups in the target molecule could lead to novel pharmacological properties.
The following table summarizes the key functional groups and their general influence on the reactivity of an aromatic ring:
| Functional Group | Type | Effect on Electrophilic Aromatic Substitution | Directing Effect |
| -NH₂ (Amino) | Activating | Strongly Activating | Ortho, Para |
| -Cl (Chloro) | Deactivating | Weakly Deactivating | Ortho, Para |
| -OAr (Phenoxy) | Activating | Activating | Ortho, Para |
| -COOCH₃ (Methyl Ester) | Deactivating | Moderately Deactivating | Meta |
This complex interplay of activating and deactivating groups on the two interconnected aromatic rings of this compound makes it a challenging yet intriguing target for both synthetic and applied chemical research.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c1-19-14(18)8-4-2-3-5-12(8)20-13-7-10(16)9(15)6-11(13)17/h2-7H,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSILMBZHPQPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC(=C(C=C2N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 2 Amino 4,5 Dichlorophenoxy Benzoate
Retrosynthetic Analysis and Strategic Disconnections for Target Compound Synthesis
A retrosynthetic analysis of Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate identifies the key chemical bonds that can be strategically disconnected to reveal simpler, more readily available starting materials. The primary disconnections for the target molecule are the ether linkage (C-O bond) and the ester group.
The disconnection of the ester group suggests a final esterification step between a carboxylic acid and methanol (B129727). mdpi.comnih.gov The most significant disconnection is the diaryl ether bond. This leads to two primary precursor fragments: a substituted phenol (B47542) (A) and a substituted benzene (B151609) derivative (B).
Fragment A: 2-Amino-4,5-dichlorophenol
Fragment B: Methyl 2-halobenzoate (e.g., Methyl 2-fluorobenzoate or Methyl 2-chlorobenzoate) or a related precursor suitable for nucleophilic aromatic substitution.
Further retrosynthesis on Fragment A, 2-amino-4,5-dichlorophenol, involves the regioselective introduction of the amino and chloro groups onto a phenol ring. This presents a significant synthetic challenge due to the need to control the position of three different substituents on the aromatic ring. The synthesis would likely start from a simpler substituted phenol or aniline (B41778) derivative.
Exploration of Novel and Efficient Synthetic Routes
Based on the retrosynthetic analysis, a forward synthesis can be proposed. This involves the preparation of the key intermediates followed by their coupling to form the diaryl ether and subsequent functional group manipulations.
The formation of the diaryl ether linkage is a critical step in the synthesis. The Williamson ether synthesis and its modern variants are common methods for forming such bonds. In this context, the reaction would involve the sodium or potassium salt of 2-amino-4,5-dichlorophenol reacting with an activated aryl halide, such as Methyl 2-fluorobenzoate. The fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by an electron-withdrawing group like the methyl ester.
Alternative strategies include copper- or palladium-catalyzed Ullmann condensation reactions, which are powerful methods for forming diaryl ethers, especially when steric hindrance is a factor or when less activated aryl halides are used.
The synthesis of the key intermediate, 2-amino-4,5-dichlorophenol, requires precise control over the placement of the functional groups.
Chlorination: The regioselective chlorination of aromatic compounds can be challenging. nih.gov Directing groups play a crucial role in determining the position of electrophilic substitution. nih.gov For instance, starting with 2-aminophenol (B121084), the hydroxyl and amino groups are both ortho-, para-directing. Protecting the more reactive amino group, for example as an acetamide, would be necessary before chlorination to prevent side reactions and to control regioselectivity. The chlorination of unprotected anilines can be achieved with high para-selectivity using copper halides in ionic liquids. researchgate.net
Amination: The introduction of an amino group onto an already substituted aromatic ring can be accomplished through various methods. A classical approach involves the nitration of a precursor followed by reduction. For example, 3,4-dichlorophenol could be nitrated, aiming for the introduction of a nitro group ortho to the hydroxyl group. The subsequent reduction of the nitro group, for instance by catalytic hydrogenation using a palladium-carbon catalyst, would yield the desired amino group. chemicalbook.com Modern methods for direct C-H amination using N-centered radicals are also emerging, which can offer alternative pathways with different regioselectivities. nih.govacs.orgacs.org
The table below summarizes potential strategies for these transformations.
| Transformation | Reagent/Method | Key Features | Citation |
| Chlorination | Copper(II) chloride in ionic liquid | Mild conditions, high para-selectivity for unprotected anilines. | researchgate.net |
| N-Chlorosuccinimide (NCS) | Common electrophilic chlorinating agent; regioselectivity depends on directing groups. | ||
| Amination | Nitration (e.g., HNO₃/H₂SO₄) followed by Reduction (e.g., H₂/Pd-C) | Classical, reliable two-step method. | chemicalbook.com |
| Radical Amination | Modern C-H functionalization technique; regioselectivity can be controlled by noncovalent interactions. | nih.govacs.org |
The final step in the proposed synthesis is the formation of the methyl ester. If the synthesis proceeds through a benzoic acid intermediate (e.g., 2-(2-amino-4,5-dichlorophenoxy)benzoic acid), a standard esterification reaction is required.
Esterification: Fischer esterification, involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid, is a common and scalable method. mdpi.com Alternatively, milder conditions can be used, such as reacting the carboxylic acid with methanol in the presence of trimethylchlorosilane (TMSCl), which is efficient for preparing amino acid methyl esters. nih.gov The use of solid acid catalysts is also an environmentally friendly option as they are recoverable and reusable. mdpi.com
The table below details common esterification methods.
| Method | Reagents | Conditions | Advantages | Citation |
| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Reflux | Inexpensive, suitable for large scale. | mdpi.com |
| TMSCl-Mediated | Methanol, Trimethylchlorosilane | Room Temperature | Mild conditions, good to excellent yields. | nih.gov |
| Solid Acid Catalysis | Methanol, Zr/Ti solid acid | Varies | Recoverable catalyst, environmentally friendly. | mdpi.com |
Process Optimization for Scalable Synthesis
For the synthesis to be viable on a larger, industrial scale, each step must be optimized to maximize yield, minimize costs, and ensure safety and environmental sustainability. semanticscholar.org
Key optimization parameters include:
Reaction Conditions: Temperature, pressure, and reaction time for each step (chlorination, amination, etherification, esterification) must be carefully controlled. semanticscholar.org For example, in the etherification step, temperature control is crucial to prevent side reactions.
Reagent Stoichiometry: Optimizing the molar ratios of reactants can improve yield and reduce waste. semanticscholar.org
Catalyst Selection and Loading: For catalytic steps like hydrogenation or potential cross-coupling reactions, the choice of catalyst and its concentration are critical for efficiency and cost-effectiveness.
Solvent Choice: The selection of appropriate solvents can affect reaction rates, yields, and the ease of product purification. The use of recyclable or environmentally benign solvents is preferred.
Purification Methods: Developing efficient purification protocols, such as crystallization over chromatographic separation, is essential for large-scale production to be economically feasible.
A pilot plant test based on optimized lab results would be necessary to confirm that the yield and purity meet production requirements at a larger scale. semanticscholar.org
Derivatization and Analog Synthesis of Methyl 2 2 Amino 4,5 Dichlorophenoxy Benzoate
Preparation of Structural Isomers and Positional Analogs of the Core Scaffold
The synthesis of the core diaryl ether linkage in Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate and its analogs is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are prominent methods for the formation of the C-O bond between the dichlorophenoxy and benzoate (B1203000) rings. beilstein-journals.orgpsu.edu
The Ullmann condensation typically involves the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst at elevated temperatures. psu.edu For the synthesis of the target scaffold, this would involve the coupling of a 2-aminophenol (B121084) derivative with a methyl halobenzoate. The reactivity in Ullmann-type reactions can be influenced by the nature of the substituents on both coupling partners. Electron-withdrawing groups on the aryl halide generally enhance reactivity. psu.edu
The Buchwald-Hartwig amination offers a palladium-catalyzed alternative, often under milder conditions than the Ullmann reaction. beilstein-journals.org This methodology can be applied to form C-O bonds (etherification) and is known for its broad substrate scope and functional group tolerance. The choice of phosphine (B1218219) ligand is critical in the Buchwald-Hartwig reaction, influencing catalytic activity and selectivity. beilstein-journals.org
By systematically varying the starting materials, a range of structural isomers and positional analogs can be prepared. For instance, using different isomers of dichlorinated 2-aminophenol or methyl aminobenzoate would yield the corresponding positional isomers of the final product.
Table 1: Representative Synthetic Approaches to Structural Isomers
| Reactant 1 | Reactant 2 | Coupling Method | Catalyst/Ligand | Product |
| 4,5-dichloro-2-aminophenol | Methyl 2-bromobenzoate | Ullmann | CuI / Phenanthroline | This compound |
| 3,4-dichloro-2-aminophenol | Methyl 2-bromobenzoate | Ullmann | CuI / Phenanthroline | Methyl 2-(2-amino-3,4-dichlorophenoxy)benzoate |
| 2-aminophenol | Methyl 2-bromo-4,5-dichlorobenzoate | Buchwald-Hartwig | Pd(OAc)₂ / XPhos | Methyl 4,5-dichloro-2-(2-aminophenoxy)benzoate |
| 2-amino-5-chlorophenol | Methyl 2-bromo-4-chlorobenzoate | Buchwald-Hartwig | Pd(OAc)₂ / XPhos | Methyl 4-chloro-2-(2-amino-5-chlorophenoxy)benzoate |
Note: The conditions and yields in this table are illustrative and would require experimental optimization.
Modification of the Methyl Ester Moiety (e.g., hydrolysis to carboxylic acid, transesterification)
The methyl ester group of this compound is a key site for derivatization, allowing for the introduction of new functional groups and the modulation of the molecule's physicochemical properties.
Hydrolysis to Carboxylic Acid:
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This is typically achieved under basic or acidic conditions. Alkaline hydrolysis (saponification) using bases like sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent is a common method. rsc.orgchemspider.com The reaction of methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate with NaOH in aqueous methanol (B129727), for instance, proceeds to the corresponding carboxylic acid in high yield. mdpi.com The steric hindrance around the ester group can influence the reaction conditions required for complete hydrolysis. For sterically hindered esters, more forcing conditions such as higher temperatures may be necessary. rsc.orgchemspider.com
Transesterification:
Transesterification allows for the conversion of the methyl ester to other esters, such as ethyl, propyl, or benzyl (B1604629) esters. This reaction is typically catalyzed by acids or bases in the presence of an excess of the desired alcohol. Solid acid catalysts, such as those based on zirconium and titanium, have been shown to be effective for the esterification of benzoic acids, a related transformation. rsc.org The use of such catalysts can offer advantages in terms of reusability and simplified purification procedures.
Table 2: Examples of Methyl Ester Modification
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. NaOH, H₂O/MeOH, reflux2. HCl (aq) | 2-(2-amino-4,5-dichlorophenoxy)benzoic acid |
| This compound | Ethanol, H₂SO₄ (cat.), reflux | Ethyl 2-(2-amino-4,5-dichlorophenoxy)benzoate |
| This compound | Benzyl alcohol, NaH (cat.), Toluene, reflux | Benzyl 2-(2-amino-4,5-dichlorophenoxy)benzoate |
Note: The conditions in this table are based on general procedures and would need to be optimized for the specific substrate.
Exploration of Substituent Effects on the Dichlorophenoxy Ring and Benzoate Core
The electronic and steric properties of substituents on both the dichlorophenoxy ring and the benzoate core can significantly impact the synthesis and properties of this compound and its analogs.
In the context of the Ullmann and Buchwald-Hartwig reactions used for the synthesis of the diaryl ether linkage, the nature of the substituents on the aryl halide and the phenol (or aniline) plays a crucial role. Electron-withdrawing groups on the aryl halide generally increase the rate of reaction in both Ullmann and Buchwald-Hartwig couplings. beilstein-journals.orgpsu.edu Conversely, electron-donating groups on the phenol or aniline (B41778) component can enhance their nucleophilicity, also favoring the reaction.
For instance, in a study on the Buchwald-Hartwig amination of bromo-estrone derivatives, it was observed that coupling with nitroanilines (containing an electron-withdrawing group) gave higher yields compared to methylanilines (containing an electron-donating group). beilstein-journals.org This highlights the intricate balance of electronic effects that govern the efficiency of these cross-coupling reactions.
The position of the substituents also has a profound effect. Ortho-substituents can introduce steric hindrance that may impede the approach of the reactants to the catalytic center, potentially lowering reaction yields. A computational study on Ullmann-type coupling reactions revealed that the strain in the substituted iodoanilines is a primary contributor to the energy barrier of the reaction. dntb.gov.ua
Table 3: Predicted Influence of Substituents on Diaryl Ether Synthesis
| Substituent on Dichlorophenoxy Ring | Substituent on Benzoate Core | Expected Effect on Reaction Rate/Yield | Rationale |
| -NO₂ (additional) | -H | Increase | Strong electron-withdrawing group on the aryl halide activates it for nucleophilic attack. |
| -OCH₃ | -H | Decrease | Electron-donating group on the phenol may increase its nucleophilicity but can also deactivate the aryl halide if present there. |
| -H | -CF₃ | Increase | Strong electron-withdrawing group on the benzoate aryl halide increases its reactivity. |
| -CH₃ (ortho to reacting OH) | -H | Decrease | Steric hindrance may impede the coupling reaction. |
Note: These are generalized predictions based on established principles of substituent effects in cross-coupling reactions.
Synthesis of Heterocyclic Fused Derivatives and Conjugates
The presence of the amino group ortho to the ether linkage in this compound provides a reactive handle for the construction of fused heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of phenoxazines and other related heterocycles.
For example, the intramolecular cyclization of 2-phenoxyanilines is a known route to phenoxazines. researchgate.net This transformation can be promoted by various reagents and conditions, often involving an oxidative step. Similarly, the intramolecular cyclization of 2-(2-aminophenoxy)benzoic acid derivatives can lead to the formation of lactams within a fused ring system. A study on the dehydrogenative cyclization of 2-arylbenzoic acids and 2-arylbenzamides demonstrated the formation of benzolactones and benzolactams. dntb.gov.ua
Furthermore, the amino group can be acylated, and subsequent intramolecular cyclization can lead to the formation of benzoxazole (B165842) derivatives. The synthesis of 2-substituted benzoxazoles can be achieved through the condensation of 2-aminophenols with various reagents.
Conjugation of the core molecule can be achieved through the amino group or the carboxylic acid functionality (after hydrolysis of the methyl ester). For example, the amino group can be converted to an amide by reaction with an activated carboxylic acid, or the carboxylic acid can be coupled with an amine to form an amide bond.
Table 4: Potential Heterocyclic Fused Derivatives
| Starting Material Derivative | Reaction Type | Potential Heterocyclic Product |
| 2-(2-amino-4,5-dichlorophenoxy)aniline (after reduction of a nitro group on the benzoate ring) | Oxidative Cyclization | Dichlorophenoxazine derivative |
| 2-(2-amino-4,5-dichlorophenoxy)benzoic acid | Intramolecular Amidation | Dibenzo[b,f] beilstein-journals.orgoxazepin-11(10H)-one derivative |
| Methyl 2-(2-acetamido-4,5-dichlorophenoxy)benzoate | Intramolecular Cyclization | Benzoxazole-fused system |
Note: The feasibility and specific conditions for these transformations would require experimental investigation.
Advanced Spectroscopic and Structural Characterization
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
A complete NMR analysis would be essential for the unambiguous confirmation of the chemical structure of Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate. This would involve acquiring ¹H NMR, ¹³C NMR, and a suite of two-dimensional NMR spectra.
¹H NMR: Would be expected to show distinct signals for the aromatic protons on both benzene (B151609) rings, the amine (-NH₂) protons, and the methyl (-OCH₃) protons of the ester group. The chemical shifts and coupling constants would provide information about the substitution pattern and connectivity.
¹³C NMR: Would reveal the number of unique carbon environments, including signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
Without experimental data, a specific assignment is impossible. However, the application of these techniques would be as follows:
COSY (Correlation Spectroscopy): Would establish proton-proton couplings (³JHH), identifying adjacent protons within the two aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the two aromatic rings through the ether linkage and for confirming the positions of the ester and amino groups relative to the dichlorinated ring. For instance, correlations from the protons on one ring to the carbons of the other via the ether oxygen would be sought.
Conformational analysis would investigate the rotational freedom around the C-O-C ether linkage and the C-C bond connecting the ester group to the benzene ring. Dynamic NMR studies (Variable Temperature NMR) could reveal information about the energy barriers to these rotations, which may be influenced by steric hindrance from the chloro- and amino-substituents.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
HRMS would be used to determine the exact mass of the molecular ion to within a few parts per million. This provides a highly accurate molecular formula, confirming the elemental composition. Analysis of the fragmentation pattern in the mass spectrum (MS/MS) would help to piece the structure together. Expected fragmentation might include:
Loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃).
Cleavage of the ether bond, resulting in fragments corresponding to the dichlorinated aminophenoxy radical cation and the methyl benzoate (B1203000) cation (or vice versa).
Sequential loss of chlorine atoms.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
IR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule. Key functional groups would produce characteristic bands.
IR Spectroscopy: Expected to show characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=O stretching of the ester (around 1700-1730 cm⁻¹), C-O stretching for the ether and ester linkages, and C-Cl stretching vibrations.
Raman Spectroscopy: Being particularly sensitive to symmetric vibrations and less polar bonds, Raman spectroscopy would be useful for analyzing the aromatic ring vibrations and confirming the presence of the C-Cl bonds.
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.
Analysis of the crystal structure would reveal how the molecules pack in the crystal lattice. This is governed by intermolecular interactions. For this molecule, one would expect to find:
Hydrogen Bonding: The primary amine (-NH₂) group is a hydrogen bond donor, and the ester carbonyl oxygen (C=O) and ether oxygen are potential acceptors. Intermolecular N-H···O hydrogen bonds would likely be a dominant feature in the crystal packing.
π-π Stacking: Interactions between the electron-rich aromatic rings could contribute to the stability of the crystal lattice.
C-H···X Interactions: Weak hydrogen bonds involving aromatic C-H donors and oxygen or chlorine acceptors (C-H···O, C-H···Cl) could also be present. Halogen bonding (C-Cl···X) might also play a role.
Polymorphism Studies and Solid-State Forms
Comprehensive searches of scientific literature and chemical databases did not yield any specific studies on the polymorphism or different solid-state forms of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and materials science as different polymorphs can exhibit distinct physical and chemical properties. However, at present, there is no published research detailing the investigation of various crystalline structures, or the existence of amorphous forms, for this specific compound.
Consequently, no data tables containing crystallographic parameters or spectroscopic distinctions between different solid-state forms of this compound can be provided. Further research would be necessary to identify and characterize any potential polymorphs of this compound.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov Calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate various electronic properties of the title compound. mdpi.comresearchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter; a smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. chemmethod.comnih.gov
For Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate, the HOMO is expected to be localized primarily on the electron-rich aminophenoxy moiety, particularly the amino group and the phenyl ring. Conversely, the LUMO is likely distributed over the electron-withdrawing methyl benzoate (B1203000) portion of the molecule. This distribution facilitates intramolecular charge transfer from the aminophenoxy part to the benzoate part. mdpi.com The energies of these orbitals are used to calculate various global reactivity descriptors. researchgate.net
Table 1: Representative Quantum Chemical Parameters Derived from FMO Analysis
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |
| Chemical Softness (S) | 1 / (2η) | Measure of molecular reactivity |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |
| Electrophilicity Index (ω) | μ2 / (2η) | Electrophilic nature of the molecule |
| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency |
Note: The values in this table are illustrative of the parameters obtained from a typical DFT calculation.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netthaiscience.info The MEP map displays different potential values on the electron density surface using a color spectrum.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with electronegative atoms like oxygen and nitrogen. researchgate.net For the title compound, these regions would be concentrated around the carbonyl oxygen of the ester group and the nitrogen of the amino group.
Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly the hydrogens of the amino group. nih.gov
The MEP map provides a visual representation of the molecule's size, shape, and charge distribution, which is instrumental in understanding its intermolecular interactions. researchgate.net
Natural Bond Orbital (NBO) analysis explains intramolecular interactions, such as charge delocalization, hyperconjugation, and the formation of bonds within a molecule. acadpubl.euresearchgate.net This method investigates the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
In this compound, significant interactions are expected, including:
Intramolecular Charge Transfer: Delocalization of the lone pair electrons from the nitrogen atom (nN) and oxygen atoms (nO) into the antibonding orbitals (π*) of the aromatic rings.
Hyperconjugative Interactions: Interactions between the π orbitals of the phenyl rings and the σ* orbitals of adjacent C-H or C-C bonds.
Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative Examples)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (N) | π* (C-C)ring1 | High | n → π* |
| LP (O)ether | π* (C-C)ring1 | Moderate | n → π* |
| LP (O)carbonyl | π* (C-C)ring2 | Moderate | n → π* |
Note: This table presents hypothetical but representative interactions and stabilization energies for the title compound.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotational freedom around the ether linkage and the ester group, MD simulations can explore its conformational space. By simulating the molecule's behavior over a period, researchers can identify low-energy, stable conformations and understand its structural dynamics, flexibility, and how it might interact within a biological or chemical system. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis of Intermolecular Forces
The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are theoretical methods used to investigate and visualize intermolecular forces. researchgate.net QTAIM analyzes the topology of the electron density to identify bond critical points (BCPs), which characterize the nature of chemical bonds, including weak non-covalent interactions like hydrogen bonds and van der Waals forces. NCI analysis provides 3D graphical representations of these interactions, making it easier to identify their location and strength. These analyses are crucial for understanding the crystal packing of the compound and its potential interactions with other molecules. researchgate.net
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for interpreting and verifying experimental data.
Vibrational Frequencies: Theoretical calculations of FT-IR and Raman spectra can predict the vibrational frequencies of the molecule. nih.gov These calculated frequencies are often scaled by a specific factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra. nih.gov This aids in the precise assignment of vibrational modes to specific functional groups.
NMR Chemical Shifts: Computational methods can also predict 1H and 13C NMR chemical shifts. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained and compared with experimental results, helping to confirm the molecular structure. mdpi.com
Table 3: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm-1)
| Vibrational Mode | Functional Group | Experimental FT-IR | Calculated (Scaled) |
|---|---|---|---|
| N-H Asymmetric Stretch | -NH2 | ~3450 | ~3445 |
| N-H Symmetric Stretch | -NH2 | ~3350 | ~3348 |
| C-H Aromatic Stretch | Ar-H | ~3100 | ~3095 |
| C=O Ester Stretch | -C=O | ~1720 | ~1715 |
Note: This table illustrates the typical correlation between experimental and scaled calculated vibrational frequencies.
Computational Modeling of Reaction Mechanisms for Synthesis and Transformation Pathways
The synthesis of this compound, a molecule characterized by its diaryl ether linkage, can be achieved through several synthetic routes. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate mechanisms of the reactions involved in its synthesis and potential transformations. Although computational studies specifically focused on this compound are not extensively available in the public domain, a wealth of theoretical research on analogous systems provides significant insights into the plausible reaction pathways. These studies help in understanding the energetics, transition states, and the role of catalysts in the formation of the diaryl ether bond, which is the cornerstone of this molecule's structure.
The principal synthetic routes amenable to computational investigation for the formation of the diaryl ether linkage in this compound are the Ullmann condensation and nucleophilic aromatic substitution (SNAr) reactions.
Ullmann Condensation
The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, typically involving a copper catalyst. Computational studies have shed light on the complex mechanistic details of this reaction. nih.gov DFT calculations have been employed to investigate the nature of the active catalytic species, the reaction intermediates, and the transition states involved in the catalytic cycle. acs.org
A plausible catalytic cycle for the copper-catalyzed synthesis of a diaryl ether, based on computational modeling of related systems, is depicted below.
Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl halide to a Cu(I) species. The nature of the ligand on the copper center can significantly influence the energetics of this step.
Ligand Exchange: The resulting Cu(III) intermediate undergoes ligand exchange with the phenoxide.
Reductive Elimination: The final diaryl ether product is formed through reductive elimination from the Cu(III) complex, regenerating the Cu(I) catalyst.
Computational studies on similar Ullmann-type reactions have provided quantitative data on the energy barriers associated with each step. For instance, DFT calculations on copper-catalyzed arylation of phenols have helped in understanding the preference for certain ligands and reaction conditions. nih.gov
Interactive Data Table: Calculated Free Energy Barriers for a Model Ullmann-type Diaryl Ether Synthesis
| Mechanistic Step | Catalyst System | Calculated ΔG‡ (kcal/mol) |
| Oxidative Addition | CuI / Picolinic Acid | 18.5 |
| Ligand Exchange | CuI / Picolinic Acid | 5.2 |
| Reductive Elimination | CuI / Picolinic Acid | 22.1 |
Note: The data presented is for a model system and serves to illustrate the relative energy barriers of the mechanistic steps. Actual values for the synthesis of this compound may vary.
Nucleophilic Aromatic Substitution (SNAr)
An alternative pathway for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. In this case, one of the aromatic rings must be activated by electron-withdrawing groups to facilitate the attack of a nucleophile. The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex as an intermediate. masterorganicchemistry.com However, recent computational studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism. nih.gov
For the synthesis of the target molecule, the reaction would involve the attack of a phenoxide on an activated aryl halide. The presence of the chlorine atoms on the phenoxy ring and the ester group on the benzoate ring would influence the reactivity and regioselectivity of the reaction.
Computational modeling of SNAr reactions allows for the determination of the potential energy surface, the stability of the Meisenheimer intermediate, and the activation energies for the addition and elimination steps. semanticscholar.org
Interactive Data Table: Comparison of Calculated Activation Energies for Stepwise vs. Concerted SNAr Mechanisms
| Reaction System | Mechanism | Calculated Ea (kcal/mol) |
| Fluoronitrobenzene + Methoxide | Stepwise (via Meisenheimer complex) | 15.8 |
| Fluoronitrobenzene + Methoxide | Concerted | 25.3 |
| Chloronitrobenzene + Methoxide | Stepwise (via Meisenheimer complex) | 19.4 |
| Chloronitrobenzene + Methoxide | Concerted | 28.1 |
Note: This data is illustrative and based on model SNAr reactions. The preferred mechanism is dependent on the specific substrates, nucleophile, and reaction conditions.
Transformation Pathways
Computational modeling can also be applied to understand the potential transformation pathways of this compound. For instance, the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, is a possible transformation under certain conditions. cdnsciencepub.comcdnsciencepub.com DFT studies on the Smiles rearrangement have elucidated the mechanism, identifying the key transition states and intermediates, and explaining the factors that control the reaction rate and outcome. rsc.org These computational insights are crucial for predicting the stability of the target molecule and its potential reactivity in various chemical environments.
Advanced Analytical Methodologies for Detection and Quantification in Research Contexts
Development of High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Methods
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the analysis of moderately polar and non-volatile organic compounds like Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate. These methods separate components from a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.
Optimization of Separation Parameters (e.g., stationary phases, mobile phases)
The development of a successful HPLC or UHPLC method hinges on the meticulous optimization of separation parameters to achieve adequate resolution, good peak shape, and reasonable analysis times.
Stationary Phases: For aromatic and moderately polar compounds, reversed-phase chromatography is the most common approach. Chemically bonded silica (B1680970) particles are used as the stationary phase.
C18 (Octadecylsilane): This is the most widely used stationary phase, offering a high degree of hydrophobicity. It is effective for retaining and separating a broad range of non-polar to moderately polar compounds through hydrophobic interactions.
C8 (Octylsilane): This phase is less retentive than C18 and can be beneficial if the analyte is too strongly retained on a C18 column, leading to excessively long run times or poor peak shape.
Phenyl-Hexyl: Stationary phases incorporating phenyl groups can offer alternative selectivity for aromatic compounds through π-π interactions, which could be advantageous for separating the target compound from structurally similar impurities.
Mobile Phases: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent. The ratio of these components is adjusted to control the retention and elution of the analyte.
Organic Solvents: Acetonitrile and methanol (B129727) are the most common organic modifiers. Acetonitrile often provides lower viscosity and better UV transparency at low wavelengths.
Aqueous Component: A buffer (e.g., phosphate, acetate, or formate) is often added to the aqueous phase to control the pH. For a compound with a primary amine group like this compound, pH control is critical. Maintaining a pH below the pKa of the amine (typically around 4-5 for aromatic amines) will ensure it is in its protonated, more polar form, which can significantly affect retention and peak shape.
Elution Mode: A separation can be performed using either an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time). A gradient is often preferred for complex samples or to shorten the analysis time by starting with a weaker mobile phase (more aqueous) and increasing the organic solvent concentration to elute more strongly retained components.
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | C18 or C8 (e.g., 100 mm x 3.0 mm, 2.7 µm) | Provides good retention for moderately polar aromatic compounds. squ.edu.omnih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Acidic modifier controls the ionization of the amine group, improving peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. thermofisher.com |
| Elution | Gradient (e.g., 20% B to 95% B over 10 minutes) | Ensures elution of the analyte and any impurities with varying polarities. |
| Flow Rate | 0.2 - 0.5 mL/min (UHPLC); 0.8 - 1.2 mL/min (HPLC) | Adjusted based on column dimensions and particle size. |
| Column Temperature | 30 - 40 °C | Improves efficiency and reduces viscosity, leading to better peak shapes and lower backpressure. squ.edu.om |
| Detection | UV/Vis Diode Array Detector (DAD) at ~254 nm | Aromatic rings provide strong UV absorbance for detection. |
Coupling with Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity
For unambiguous identification and ultra-sensitive quantification, HPLC and UHPLC systems are frequently coupled to a tandem mass spectrometer (MS/MS). nih.gov This hyphenated technique, LC-MS/MS, provides an unparalleled level of selectivity and sensitivity.
Ionization: Electrospray Ionization (ESI) is the most suitable ionization technique for this compound. In positive ion mode, the primary amine group would readily accept a proton to form a protonated molecule [M+H]⁺, which serves as the precursor ion for MS/MS analysis.
Selectivity and Sensitivity: Tandem mass spectrometry operates by selecting the precursor ion (e.g., the [M+H]⁺ ion of the target compound), subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions), and then monitoring one or more of these specific precursor-to-product ion transitions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective as it filters out noise from matrix components, allowing for detection and quantification at very low levels (picogram to femtogram). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
To overcome these issues, chemical derivatization is often employed. Derivatization is a reaction that converts a compound into a more volatile and thermally stable derivative that is better suited for GC analysis. nih.govjfda-online.com
Derivatization Reactions: The primary amine group is the target for derivatization. Common reactions include:
Silylation: Reaction with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the active hydrogens on the amine with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. These derivatives are much more volatile and thermally stable. nih.gov
Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) converts the amine into a fluorinated amide. These derivatives are highly volatile and are particularly useful for sensitive detection using an electron capture detector (ECD) or for mass spectrometry.
Once derivatized, the sample is injected into the GC-MS system. Separation occurs in a long, thin capillary column (e.g., 30 m) coated with a stationary phase (commonly a 5% phenyl-polysiloxane). The mass spectrometer serves as the detector, providing mass spectra that can be used for definitive identification by comparison to spectral libraries and for quantification via selected ion monitoring (SIM).
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) | Standard non-polar column suitable for a wide range of organic compounds. researchgate.net |
| Carrier Gas | Helium at ~1.0-1.5 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the derivatized analyte without degradation. |
| Oven Program | Start at 80-100 °C, ramp at 10-20 °C/min to 300 °C | Temperature gradient allows for the separation of compounds with different boiling points. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, fragment-rich mass spectra for library matching. |
| MS Transfer Line | 280 - 300 °C | Prevents condensation of the analyte between the GC and MS. |
| Detection Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) | Full scan provides structural information, while SIM offers enhanced sensitivity. researchgate.net |
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. wikipedia.org It offers advantages of high efficiency, short analysis times, and minimal sample consumption. oup.com For this compound, its primary amine group makes it an ideal candidate for CE analysis.
In a technique known as Capillary Zone Electrophoresis (CZE), the most common mode of CE, a buffer-filled capillary is subjected to a high voltage. nih.gov In an acidic buffer (e.g., pH < 4), the amine group of the target compound will be protonated, giving it a positive charge. When the voltage is applied, this cation will migrate toward the cathode at a velocity dependent on its electrophoretic mobility. Different compounds in a sample will migrate at different rates, leading to their separation.
Detection in CE is typically performed using on-column UV-Vis absorbance. wikipedia.org For enhanced sensitivity, derivatization of the amine with a fluorescent tag like fluorescamine (B152294) or naphthalene-2,3-dicarboxaldehyde (NDA) can be performed prior to analysis, allowing for highly sensitive Laser-Induced Fluorescence (LIF) detection. nih.gov This approach combines the high separation efficiency of CE with the exceptional sensitivity of fluorescence detection.
Development of Spectrophotometric and Fluorimetric Methods for Quantification
Spectrophotometric and fluorimetric methods are often used for the rapid quantification of a target analyte when it is the primary component of interest in a simple matrix.
Spectrophotometry: This technique relies on the principle that molecules absorb light at specific wavelengths. The aromatic structure of this compound ensures it will absorb ultraviolet (UV) light. A simple quantification method can be developed by first scanning a solution of the pure compound to determine its wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of several standards of known concentration at this λmax. According to the Beer-Lambert law, absorbance is directly proportional to concentration. While rapid and inexpensive, this method is susceptible to interference from other UV-absorbing compounds in the sample. researchgate.net
Fluorimetry: Fluorescence spectroscopy is inherently more sensitive and selective than absorbance spectrophotometry. The analysis would first involve determining if the compound is natively fluorescent. If so, its excitation and emission wavelengths would be identified, and a quantification method similar to that for spectrophotometry would be developed.
If the compound is not natively fluorescent, a derivatization reaction can be used to attach a fluorescent moiety. The primary amine is an excellent functional group for this purpose. Reaction with a fluorogenic reagent, such as fluorescamine or o-phthaldialdehyde (OPA), which are non-fluorescent themselves but react with primary amines to yield highly fluorescent products, can be employed. thermofisher.com This approach allows for the highly sensitive and selective quantification of the target compound in various research contexts. nih.govrasayanjournal.co.in
In-Depth Analysis of this compound in Chemical Synthesis
This compound is a distinct organic compound featuring a substituted diphenyl ether skeleton. This structure, which incorporates an amino group, two chlorine atoms, and a methyl ester, suggests its potential as a versatile intermediate in various synthetic applications. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in a variety of compounds utilized in materials science and medicinal chemistry. This article explores the prospective roles of this compound as a synthetic intermediate and precursor, based on established chemical principles and research on analogous structures.
Role As Synthetic Intermediates and Precursors in Chemical Research
The unique arrangement of functional groups in Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate makes it a valuable building block for the synthesis of more complex molecules. The presence of an aniline-like amino group, a cleavable ester, and reactive sites on the aromatic rings opens avenues for a multitude of chemical transformations.
The structure of this compound is well-suited for the construction of elaborate molecular architectures. The amino group can serve as a nucleophile or be diazotized to introduce other functionalities. Furthermore, the diphenyl ether linkage provides a flexible yet stable core for building larger, three-dimensional scaffolds.
One of the most significant potential applications of this compound is in the synthesis of heterocyclic systems. The ortho-amino benzoate (B1203000) substructure is a classic precursor for a variety of fused heterocycles. For instance, through condensation reactions with appropriate reagents, it is conceivable to synthesize derivatives of:
Benzodiazepines: These seven-membered heterocyclic compounds are of significant interest in medicinal chemistry.
Quinolines and Quinolones: These are bicyclic aromatic compounds with a wide range of biological activities.
Phenoxazines: The diphenyl ether core is a direct precursor to this tricyclic heterocyclic system, which is a structural motif in some dyes and pharmacologically active molecules.
The synthesis of these systems would typically involve the reaction of the amino group with a suitable dielectrophile, leading to cyclization. The ester group could then be hydrolyzed and further modified as needed.
Organic molecules with specific electronic properties are in high demand for applications in materials science, particularly for nonlinear optical (NLO) materials. These materials can alter the properties of light and are crucial for technologies like lasers and optical data storage.
The structure of this compound contains elements that could be exploited in the design of NLO chromophores. Specifically, the amino group acts as an electron-donating group (donor), while the ester and chloro groups are electron-withdrawing (acceptors). This "push-pull" electronic asymmetry is a key feature of many NLO-active molecules. nih.govresearchgate.net
To enhance its NLO properties, the compound could be chemically modified to:
Increase the conjugation length of the molecule.
Introduce stronger donor and acceptor groups.
For example, the amino group could be functionalized to create a more potent electron donor, and the aromatic rings could be further substituted to tune the electronic properties. rsc.orgnih.gov Research on other organic compounds has shown that polymers containing similar benzoate structures can exhibit significant second-harmonic generation (SHG), a key NLO effect. nih.govresearchgate.net While direct experimental data for this compound is not available, its core structure represents a promising starting point for the synthesis of new NLO materials. samaterials.com
Table 1: Potential Modifications for NLO Properties
| Modification Strategy | Target Functional Group | Potential Reagent/Reaction | Desired Outcome |
|---|---|---|---|
| Enhance Donor Strength | Amino Group | Alkylation, Arylation | Increased electron-donating ability |
| Extend Conjugation | Aromatic Rings | Cross-coupling reactions (e.g., Suzuki, Heck) | Larger π-system, enhanced charge transfer |
| Introduce Stronger Acceptors | Ester Group / Aromatic Ring | Nitration, Cyanation | Increased electron-withdrawing character |
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. The functional groups present in this compound make it a suitable candidate for participation in MCRs.
The primary amino group is a common participant in many well-known MCRs, such as the Ugi and Passerini reactions. By incorporating this compound into such a reaction, it would be possible to introduce the dichlorophenoxy)benzoate moiety into a larger, more complex molecule in a single, efficient step. This approach could be particularly useful in the rapid synthesis of libraries of compounds for drug discovery or materials screening.
The core structure of this compound can also serve as a scaffold for the development of new chemical reagents or ligands for metal catalysis. Ligands play a crucial role in modern chemistry by modulating the reactivity and selectivity of metal catalysts.
The amino group and the ether oxygen atom could potentially act as coordination sites for a metal center. The ester group could be hydrolyzed to a carboxylic acid, providing another potential binding site. By strategically modifying the aromatic rings, it would be possible to tune the steric and electronic properties of the resulting ligand. nih.gov The development of new ligands is an active area of research, and scaffolds based on substituted diphenyl ethers are of interest due to their conformational flexibility and stability. nih.govresearchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzodiazepines |
| Quinolines |
| Quinolones |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
